Cas no 32986-56-4 (tobramycin)

tobramycin structure
商品名:tobramycin
tobramycin 化学的及び物理的性質
名前と識別子
-
- tobramycin
- 1-epitobramycin
- 3’-deoxykanamycinb
- 4-[2,6-diamino-2,3,6-trideoxy-alpha-d-glycopyranosyl]-6-[3-amino-3-deoxy-alpha
- 6-trideoxy-alpha-d-ribo-hexopyranosyl-(1-4))-2-deoxy-
- d-6-trideoxy-alpha-d-ribohexopyranosyl-(1-6))-2-deoxy
- d-6-tyrideoxy-alpha-d-ribohexopyranosyl-(1-6))-2-deoxy
- deoxykanamycinb
- -d-glycopyranosyl]-2-deoxystreptamine
- Tobramycin 13C6
- Tobramycin Base
- Tobramycin Deuterated
- gernebcin
- nebcin
- nebicina
- Nebramycin Factor 6
- NF 6
- nf6
- obracin
- tobra
- Tobracin
- tobralex
- Tobramax
- tobrex
- Tyloxapol
- O-[3-Amino-3-deoxy-α-D-glucopyranosyl-(1→6)]-O-[2,6-diamino-2,3,6-trideoxy-α-D-ribo-hexopyranosyl-(1→4)]-2-deoxy-D-streptamine
- O-[3-Amino-3-deoxy-alpha-D-glucopyranosyl-(1→6)]-O-[2,6-diamino-2,3,6-trideoxy-alpha-D-ribohexopyranosyl-(1→4)]-2-deoxy-D-streptamine
- Deoxykanamycin B
- Tobramaxin
- O-3-Amino-3-deoxy-alpha-D-glucopyranosyl-(1-6)-O-(2,6-diamino-2,3,6-trideoxy-alpha-D-ribohexopyranosyl-(1-4))-2-deoxy-D-streptamine
- Tobramycin (JP17/USP)
- CHEBI:28864
- NEBRAMYCIN
- NSC-180514
- HMS2092M17
- vantobra
- KBioSS_001552
- KBioGR_001104
- Tobramicin
- EINECS 251-322-5
- Tobramycine
- Gotabiotic
- TOBRAMYCIN COMPONENT OF TOBRADEX ST
- 4-(2,6-Diamino-2,3,6-trideoxy-alpha-D-glycopyranosyl)-6-(3-amino-3-deoxy-alpha-D-glycopyranosyl)-2-deoxystreptamine
- Tenemycin
- BRN 1357507
- SR-01000721898-2
- Spectrum5_001038
- SMR000058793
- O-3-Amino-3-deoxy-alpha-D-glucopyranosyl-(1-4)-O-(2,6-diamino-2,3,6-trideoxy-alpha-D-ribohexopyranosyl-(1-4))-2-deoxy-D-streptamine
- Spectrum2_000078
- D-Streptamine, O-3-amino-3-deoxy-.alpha.-D-glucopyranosyl-(1->6)-O-[2,6-diamino-2,3,6-trideoxy-.alpha.-D-ribo-hexopyranosyl-(1->4)]-2-deoxy-
- TOBRAMYCIN (USP MONOGRAPH)
- Tobramycin Inhalation
- BDBM50366778
- Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-4)-O-(2,6-diamino-2,3,6-trideoxy-alpha-D-ribohexopyranosyl-(1-6))-2-deoxy-, D-
- torbamycin
- VZ8RRZ51VK
- TOBRAMYCIN [INN]
- TOBRAMYCIN (MART.)
- Tobramycin (USAN:USP:INN:BAN:JAN)
- (2S,3R,4S,5S,6R)-4-amino-2-{[(1S,2S,3R,4S,6R)-4,6-diamino-3-{[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy}-2-hydroxycyclohexyl]oxy}-6-(hydroxymethyl)oxane-3,5-diol
- BRD-K05619559-001-12-7
- NSC 180514
- CAS-32986-56-4
- HMS3713N09
- TOBRAMYCIN (EP MONOGRAPH)
- Spectrum3_000588
- DB00684
- ZYLET COMPONENT TOBRAMYCIN
- TOBRAMYCIN (USP-RS)
- Tobrased
- Tobramicina
- O-3-Amino-3-deoxy-alpha-D-glucopyranosyl-(1-4)-O-(2,6-diamino-2,3,6-trideoxy-alpha-D-ribo-hexopyranosyl-(1-6))-2-deoxy-L-streptamine
- MLS000069544
- NCGC00178852-01
- Bethkis
- HSDB 3259
- TOBRASONE COMPONENT TOBRAMYCIN
- Tobradistin
- DTXCID903680
- Tobramycinum (Latin)
- Tobi Podhaler
- Tobramycin,(S)
- TOBRAMYCIN [WHO-DD]
- TOBRADEX ST COMPONENT TOBRAMYCIN
- BSPBio_000587
- Nebcin (Sulfate)
- HB4564
- O-3-Amino-3-deoxy-?-D-glucopyranosyl-(1-6)-O-[2,6-diamino-2,3,6-trideoxy-?-D-ribohexopyranosyl-(1-4)]-2-deoxy-D-streptamine
- SPRC-AB01
- Nebicin
- Tenebrimycin
- SR-05000001726
- TOBRAMYCIN [ORANGE BOOK]
- C18H37N5O9
- TobramycinInhalation Solution Pak
- Tox21_110626
- O-3-Amino-3-deoxy-alpha-D-glucopyranosyl-(1-6)-O-[2,6-diamino-2,3,6-trideoxy-alpha-D-ribohexopyranosyl-(1-4)]-2-deoxy-D-streptamine
- Obramycin
- Tobramycine [INN-French]
- BPBio1_000647
- Nebramycin factir 6
- TOBRAMYCIN [JAN]
- KBio2_004120
- Tobramycine (INN-French)
- TOBRAMYCIN COMPONENT OF TOBRADEX
- SR-05000001726-2
- TOBRAMYCIN [USP-RS]
- D-Streptamine, O-3-amino-3-deoxy-.alpha.-D-glucopyranosyl-(1?6)-O-[2,6-diamino-2,3,6-trideoxy-.alpha.-D-ribo-hexopyranosyl-(1?4)]-2-deoxy-
- TOBRADEX COMPONENT TOBRAMYCIN
- BSPBio_002036
- Tobramycinum (INN-Latin)
- SPECTRUM1500579
- SR-01000721898
- BIDD:GT0503
- AB00052438-12
- s2514
- Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-4)-O-(2,6-diamino-2,3,6-tyrideoxy-alpha-D-ribohexopyranosyl-(1-6))-2-deoxy-, D-
- TOBRAMYCIN [VANDF]
- Q-201837
- HY-B0441
- NSC-757352
- O-[3-Amino-3-deoxy-alpha-D-glucopyranosyl-(1-->6)]-O-[2,6-diamino-2,3,6-trideoxy-alpha-D-ribohexopyranosyl-(1-->4)]-2-deoxy-D-streptamine
- NCGC00178852-02
- Tobi (TN)
- Tobramycinum [INN-Latin]
- Nebramycin Factor 6;Deoxykanamycin B
- Tobramitsetin
- HMS2090B16
- SR-05000001726-1
- D-STREPTAMINE, O-3-AMINO-3-DEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->6)-O-(2,6-DIAMINO-2,3,6-TRIDEOXY-.ALPHA.-D-RIBO-HEXOPYRANOSYL-(1->4))-2-DEOXY-
- AB00052438_14
- Tobramicina [INN-Spanish]
- Q1758380
- (2S,3R,4S,5S,6R)-4-amino-2-((1S,2S,3R,4S,6R)-4,6-diamino-3-((2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxytetrahydro-2H-pyran-2-yloxy)-2-hydroxycyclohexyloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,5-diol
- D00063
- AB00052438_13
- O-[3-Amino-3-deoxy-alpha-D-glucopyranosyl-(1->6)]-O-[2,6-diamino-2,3,6-trideoxy-alpha-D-ribo-hexopyranosyl-(1->4)]-2-deoxy-D-streptamine
- GTPL10930
- C00397
- UNII-VZ8RRZ51VK
- O-3-AMINO-3-DEOXY-alpha-D-GLUCOPYRANOSYL-(1->4)-O-(2,6-DIAMINO-2,3,6-TRIDEOXY-alpha-D-RIBO-HEXOPYRANOSYL-(1alpha6))-2-DEOXY-L-STREPTAMINE
- Tobramycin Ophthalmic Solution
- TOB
- Tobramicina (INN-Spanish)
- D-Streptamine, O-3-amino-3-deoxy-.alpha.-D-glucopyranosyl-(1->6)-O-[2,6-diamino-2,3,6-trideoxy-.alpha.-D-ribohexopyranosyl-(1->4)]-2-deoxy-
- Nebramycin VI
- (1S,2S,3R,4S,6R)-4,6-diamino-3-[(2,6-diamino-2,3,6-trideoxy-alpha-D-ribo-hexopyranosyl)oxy]-2-hydroxycyclohexyl 3-amino-3-deoxy-alpha-D-glucopyranoside
- Nebramycin 6
- TOBRAMYCIN [MI]
- NS00003131
- Tobramycinum
- Lilly 47663
- TOY
- TOBRAMYCIN [EP MONOGRAPH]
- Tobramycetin
- Aktob
- Distobram
- Tobradex (tobramycin + dexamethasone)
- Pharmakon1600-01500579
- T2503
- O-3-AMINO-3-DEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->4)-O-(2,6-DIAMINO-2,3,6-TRIDEOXY-.ALPHA.-D-RIBO-HEXOPYRANOSYL-(1.ALPHA.6))-2-DEOXY-L-STREPTAMINE
- TOBRAMYCIN SULFATE
- SPBio_000295
- HMS2096N09
- (2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxy-tetrahydropyran-2-yl]oxy-2-hydroxy-cyclohexoxy]-6-(hydroxymethyl)tetrahydropyran-3,5-diol
- TOBRAMYCIN COMPONENT OF TOBRASONE
- AKOS016339662
- TOBRAMYCIN [USAN]
- AT02 - Tobramycin
- TOBRAMYCIN [MART.]
- Kitabis
- J01GB01
- MFCD00077885
- (2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol
- KS-1405
- Bethkis (TN)
- D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-6)-O-(2,6-diamino-2,3,6-trideoxy-alpha-D-ribo-hexopyranosyl-(1-4))-2-deoxy-
- DTXSID8023680
- Tobrex (TN)
- KBio2_006688
- S01AA12
- 32986-56-4
- Tobi
- EN300-7480857
- KBio3_001536
- KBio2_001552
- Tobacin
- (2S,3R,4S,5S,6R)-4-amino-2-(((1S,2S,3R,4S,6R)-4,6-diamino-3-(((2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxytetrahydro-2H-pyran-2-yl)oxy)-2-hydroxycyclohexyl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,5-diol
- CHEMBL1747
- NCGC00016814-01
- Kitabis Pak
- Tobramycin Inhalation Solution
- CCG-39936
- (1S,2S,3R,4S,6R)-4,6-diamino-3-(2,6-diamino-2,3,6-trideoxy-alpha-D-ribo-hexopyranosyloxy)-2-hydroxycyclohexyl 3-amino-3-deoxy-alpha-D-glucopyranoside
- SBI-0051915.P003
- 3'-Deoxykanamycin B
- TOBRAMYCIN [HSDB]
- Tobracin (TN)
- SCHEMBL2838
- Spectrum4_000752
- Tobramycin, Antibiotic for Culture Media Use Only
- AB00513858
- O-3-Amino-3-deoxy-a-D-glucopyranosyl-(1-6)-O-[2,6-diamino-2,3,6-trideoxy-a -D-ribo-hexopyranosyl-(1-4)]-2-deoxy-D-streptamine
- NSC757352
- Tobramycin [USAN:USP:INN:BAN:JAN]
- Spectrum_001072
- Prestwick3_000544
- TOBRAMYCIN [USP MONOGRAPH]
- TOBRAMYCIN COMPONENT OF ZYLET
- Tobramycin for identification
- Tobramycin (JP18/USP)
- BRD-K05619559-001-10-1
-
- MDL: MFCD00077885
- インチ: InChI=1S/C18H37N5O9/c19-3-9-8(25)2-7(22)17(29-9)31-15-5(20)1-6(21)16(14(15)28)32-18-13(27)11(23)12(26)10(4-24)30-18/h5-18,24-28H,1-4,19-23H2/t5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1
- InChIKey: NLVFBUXFDBBNBW-PBSUHMDJSA-N
- ほほえんだ: O[C@@H]([C@@H]1O[C@@]([C@@H](C[C@@H]2O)N)([H])O[C@@H]2CN)[C@H]([C@@H](C[C@@H]1N)N)O[C@@]([C@@H]([C@@H](N)[C@@H]3O)O)([H])O[C@@H]3CO
- BRN: 1357507
計算された属性
- せいみつぶんしりょう: 467.259128g/mol
- ひょうめんでんか: 0
- XLogP3: -6.2
- 水素結合ドナー数: 10
- 水素結合受容体数: 14
- 回転可能化学結合数: 6
- どういたいしつりょう: 467.259128g/mol
- 単一同位体質量: 467.259128g/mol
- 水素結合トポロジー分子極性表面積: 268Ų
- 重原子数: 32
- 複雑さ: 609
- 同位体原子数: 0
- 原子立体中心数の決定: 14
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- Stability Shelf Life: Stable under recommended storage conditions.
- Temperature: Hazardous decomposition products formed under fire conditions - Carbon oxides, nitrogen oxides (NOx).
- Dissociation Constants: pKb1 = 8.6; pKb2 = 8.8; pKb3 = 9.0 (amines) (est)
- 色と性状: 白色固体
- 密度みつど: 1.3458 (rough estimate)
- ゆうかいてん: 178°C(lit.)
- ふってん: 741.6°C at 760 mmHg
- フラッシュポイント: 422.8±32.9 °C
- 屈折率: 143 ° (C=4, H2O)
- ようかいど: H2O: 50 mg/mL, clear, faintly yellow
- すいようせい: Soluble in water
- PSA: 268.17000
- LogP: -2.79430
- かんど: 湿度に敏感である
- ひせんこうど: +138 °- +148° (c=1, H2O)
- マーカー: 9490
tobramycin セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- WGKドイツ:2
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S37/39
- 福カードFコード:3-10
- 規制条件コード:Q類(糖、アルカロイド、抗生物質、ホルモン)
- RTECS番号:WK2100000
-
危険物標識:
- セキュリティ用語:6.1
- 包装カテゴリ:II
- リスク用語:R36/37/38
- 包装等級:II
- 危険レベル:6.1
- どくせい:LD50 in mice, rats (mg/kg): 441, 969 s.c. (Welles)
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
tobramycin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-B0441-10.110mm*1 ml in water |
Tobramycin |
32986-56-4 | 99.80% | 10.110mm*1 ml in water |
¥500 | 2024-04-18 | |
SHENG KE LU SI SHENG WU JI SHU | sc-204917-10mg |
Tobramycin, |
32986-56-4 | ≥98% | 10mg |
¥150.00 | 2023-09-05 | |
TargetMol Chemicals | T1255-200mg |
Tobramycin |
32986-56-4 | 99.46% | 200mg |
¥ 521 | 2024-07-19 | |
TRC | T524000-50mg |
Tobramycin |
32986-56-4 | 50mg |
$ 69.00 | 2023-09-05 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002607-5g |
tobramycin |
32986-56-4 | 98%(≥900μG/mg) | 5g |
¥219 | 2023-09-09 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | TT6281-100mg |
tobramycin |
32986-56-4 | 100mg |
¥120元 | 2023-09-15 | ||
Key Organics Ltd | KS-1405-5MG |
Tobramycin base |
32986-56-4 | >97% | 5mg |
£42.00 | 2025-02-08 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T818531-250mg |
Tobramycin |
32986-56-4 | potency: ≥900μG/mg,98% | 250mg |
¥39.00 | 2022-09-28 | |
ChemScence | CS-2547-500mg |
Tobramycin |
32986-56-4 | ≥98.0% | 500mg |
$120.0 | 2022-04-27 | |
LKT Labs | T5604-500 mg |
Tobramycin, Free Base |
32986-56-4 | ≥98% | 500MG |
$288.90 | 2023-07-10 |
tobramycin 関連文献
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
32986-56-4 (tobramycin) 関連製品
- 59-01-8(Kanamycin A)
- 20744-51-8(Deoxystreptamine-kanosaminide)
- 60-32-2(6-Aminocaproic acid)
- 77-86-1(Tris(hydroxymethyl)aminoethane)
- 31077-71-1(D-Streptamine,4-O-(6-amino-6-deoxy-a-D-glucopyranosyl)-2-deoxy-)
- 38041-19-9(4-Aminotetrahydropyran)
- 142-68-7(Tetrahydropyran)
- 79645-27-5(Tobramycin Sulfate)
- 1403-66-3(Gentamicin)
- 8063-07-8(kanamycin)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:32986-56-4)Tobramycin

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:32986-56-4)tobramycin

清らかである:99%
はかる:100g
価格 ($):312.0